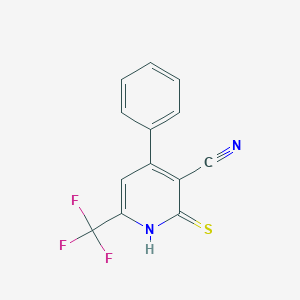

2-Mercapto-4-phenyl-6-(trifluoromethyl)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

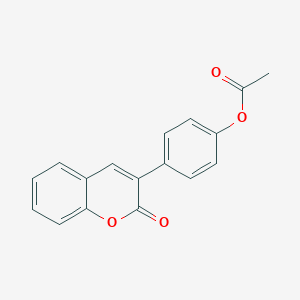

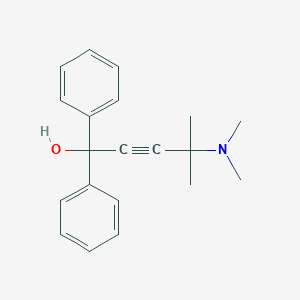

2-Mercapto-4-phenyl-6-(trifluoromethyl)nicotinonitrile is a chemical compound with the formula C₁₃H₇F₃N₂S . It is supplied by Matrix Scientific and is classified as an irritant .

Molecular Structure Analysis

The molecular structure of 2-Mercapto-4-phenyl-6-(trifluoromethyl)nicotinonitrile is represented by the formula C₁₃H₇F₃N₂S . This indicates that the compound contains 13 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 1 sulfur atom .Scientific Research Applications

Synthetic Chemistry Applications

The synthetic utility of 2-mercaptonicotinonitriles has been explored for the construction of novel bis- and poly(pyridines) and poly(pyrimidines) via alkylation with corresponding bis- and poly(halo) compounds. Spectroscopic and theoretical studies have supported the preference for S-alkylation over N-alkylation, highlighting its versatility as a building block for complex molecules (Abd El-Fatah et al., 2017).

Material Science Applications

A new nicotinonitrile derivative, specifically 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, has been synthesized and investigated for its potential as a blue light-emitting material. The study encompassed synthesis, spectroscopic, crystal structure, DFT, and photophysical studies, indicating good absorption and fluorescence properties, alongside a positive solvatochromic effect (Ahipa et al., 2014).

Corrosion Inhibition

Nicotinonitriles have been examined as green corrosion inhibitors for mild steel in hydrochloric acid. The study reported high inhibition efficiency, suggesting these compounds adsorb on the metal surface, obeying the Langmuir adsorption isotherm. Electrochemical impedance spectroscopy analysis revealed an increase in charge transfer resistance due to this adsorption, indicating their potential as cathodic inhibitors (Singh et al., 2016).

Electrochemical Sensors

Mercapto compounds have been utilized for the development of copper(II) modified carbon paste electrodes. These electrodes, based on self-assembled gold nanoparticle modified carbon paste, showed promising results for the potentiometric determination of Cu(II) ions, indicating their applicability in creating sensitive and selective electrochemical sensors (Mashhadizadeh et al., 2008).

Antimicrobial Research

The synthesis and antimicrobial activities of certain pyrido[2,3-d]pyrimidine derivatives, starting from a 2-amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile base, have been reported. These compounds were evaluated for their antibacterial and antifungal properties, demonstrating the potential therapeutic applications of nicotinonitrile derivatives (Behalo, 2008).

Safety and Hazards

properties

IUPAC Name |

4-phenyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2S/c14-13(15,16)11-6-9(8-4-2-1-3-5-8)10(7-17)12(19)18-11/h1-6H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIILEUOUBUAHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=S)NC(=C2)C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Mercapto-4-phenyl-6-(trifluoromethyl)nicotinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Cyclohexyl-8-methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B462996.png)

![3-ethyl-6,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B463012.png)

![2-{[(4-Methylphenyl)sulfonyl]methyl}acrylonitrile](/img/structure/B463013.png)

![5-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-11-methyl-4-prop-2-enyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B463035.png)

![4-{2-[(4-bromobenzyl)oxy]benzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B463070.png)

![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B463072.png)

![6-methoxy-3-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-2H-chromen-2-one](/img/structure/B463074.png)

![2-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-3H-benzo[f]chromen-3-one](/img/structure/B463076.png)

![4-[(5-Chloro-2-furyl)methylene]-3-methyl-2-pentenedioic acid](/img/structure/B463094.png)